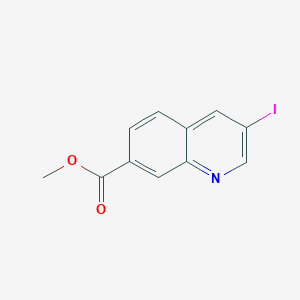

Methyl 3-iodoquinoline-7-carboxylate

Description

Significance of the Quinoline (B57606) Ring System in Organic and Medicinal Chemistry Scaffolds

The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. rsc.orgontosight.ai This structural motif is not merely a synthetic curiosity but is a privileged scaffold found in a multitude of natural products and synthetic compounds with profound biological activities. nih.govorientjchem.org The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. rsc.org

Quinoline derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities. ontosight.aiorientjchem.org The presence of the quinoline core in numerous FDA-approved drugs underscores its therapeutic importance. ontosight.ai Its ability to interact with various biological targets, such as enzymes and receptors, makes it a critical component in the design and development of new therapeutic agents. orientjchem.orgnih.gov

Role of Halogenated Quinolines as Synthetic Intermediates and Lead Structures

The introduction of halogen atoms, such as iodine, onto the quinoline scaffold plays a crucial role in synthetic and medicinal chemistry. Halogenated quinolines serve as versatile synthetic intermediates, where the halogen acts as a leaving group or a site for metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. acs.org This functional handle is instrumental in the diversification of quinoline-based compound libraries for drug discovery.

From a medicinal chemistry perspective, halogenation can significantly modulate a molecule's biological profile. The incorporation of an iodine atom can enhance properties such as lipophilicity, which may improve membrane permeability and bioavailability. nih.gov Furthermore, iodine can participate in halogen bonding, a specific type of non-covalent interaction that can influence drug-receptor binding. The strategic placement of halogens can therefore lead to compounds with enhanced potency and target selectivity. nih.gov For instance, studies have shown that the insertion of iodine into organic molecules can increase antimicrobial activity against certain bacteria. nih.gov

Overview of Quinoline Carboxylate Moieties in Diverse Chemical Contexts

The quinoline carboxylate moiety, which consists of a carboxylic acid or its ester derivative attached to the quinoline ring, is another key functional group with significant implications. Quinoline-4-carboxylic acids, for example, are recognized as important active ingredients in various therapeutic agents. nih.govnih.gov The carboxylate group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.

In drug design, the carboxylic acid function can be used to improve the pharmacokinetic properties of a compound, such as its solubility and metabolic stability. Esters, like the methyl carboxylate group in the title compound, are often employed as prodrugs, which can be hydrolyzed in vivo to release the active carboxylic acid. google.com Moreover, the carboxylate group provides a convenient point for further chemical modification, such as amidation, to explore structure-activity relationships (SAR). google.com The synthesis of quinoline-4-carboxylic acids is a well-established area of research, with methods like the Doebner and Pfitzinger reactions being commonly employed. nih.govacs.org

Research Landscape and Gaps Pertaining to Methyl 3-Iodoquinoline-7-carboxylate

Despite the established importance of the quinoline scaffold, C3-iodination, and the carboxylate moiety, the specific compound this compound (CAS No. 2639443-04-0) remains largely unexplored in the scientific literature. chemicalbook.comaablocks.comnavimro.com A review of current chemical databases and research publications reveals a significant gap in knowledge regarding its synthesis, properties, and potential applications.

Detailed Research Findings

Physicochemical Properties

Publicly available data on this compound is limited primarily to information from chemical supplier catalogs. These sources provide basic predicted properties for the compound.

Data sourced from publicly available chemical databases. chemicalbook.com

Potential Synthetic Strategies

While no specific synthesis for this compound is documented in peer-reviewed literature, plausible synthetic routes can be proposed based on established quinoline chemistry. Key strategies would likely involve either the construction of the quinoline ring with the substituents already in place or the late-stage functionalization of a pre-formed quinoline-7-carboxylate scaffold.

Compound Names Mentioned

Structure

3D Structure

Properties

Molecular Formula |

C11H8INO2 |

|---|---|

Molecular Weight |

313.09 g/mol |

IUPAC Name |

methyl 3-iodoquinoline-7-carboxylate |

InChI |

InChI=1S/C11H8INO2/c1-15-11(14)8-3-2-7-4-9(12)6-13-10(7)5-8/h2-6H,1H3 |

InChI Key |

IKXOVIPSFUFPGH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=NC=C(C=C2C=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Iodoquinoline 7 Carboxylate and Analogues

Classical Annulation Reactions in Quinoline (B57606) Carboxylate Synthesis

The foundational methods for quinoline synthesis, many dating back to the late 19th century, rely on the cyclization, or annulation, of aniline-based precursors. While often requiring harsh conditions, their enduring utility is a testament to their robustness and the accessibility of their starting materials. nih.gov Modifications to these classical reactions have been continuously developed to improve yields, expand substrate scope, and introduce diverse functionalities, including the carboxylate groups central to the target compound's structure.

Modified Friedländer Annulation Approaches

The Friedländer synthesis, first reported in 1882, is a straightforward and popular method for generating quinoline derivatives. nih.govwikipedia.org The classical reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (e.g., acetaldehyde), typically under acid or base catalysis. wikipedia.orgnih.govorganic-chemistry.org

Two primary mechanisms are proposed for the Friedländer reaction. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water. wikipedia.org

Modifications to the original protocol have expanded its versatility. Various catalysts have been employed to improve efficiency and mildness, including:

Brønsted acids: p-Toluenesulfonic acid wikipedia.org

Lewis acids: Neodymium(III) nitrate (B79036) hexahydrate, iron(III) triflate wikipedia.orgacs.org

Other catalysts: Iodine wikipedia.org

Furthermore, the scope of the reaction has been extended through the use of polymer-supported reagents and catalysts, enabling solid-phase synthesis of quinoline libraries. For instance, a modified Friedländer reaction has been described using a resin-bound imine which undergoes cyclative cleavage with various ketones to yield substituted quinolines. nih.gov

| Catalyst/Method | Conditions | Key Advantage |

| p-Toluenesulfonic acid | Solvent-free, microwave irradiation | Rapid, efficient, environmentally friendly organic-chemistry.org |

| Iodine | N/A | Highly efficient catalysis organic-chemistry.org |

| Lewis Acids (e.g., Nd(NO₃)₃·6H₂O) | N/A | Efficient and rapid synthesis organic-chemistry.org |

| Solid-Phase Synthesis | Resin-bound imine, piperidine, refluxing ethanol (B145695) | Allows for library synthesis and cyclative cleavage nih.gov |

Pfitzinger Reaction Enhancements for 4-Carboxylic Esters

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids, making it highly relevant for the synthesis of precursors to the target molecule. wikipedia.org The reaction condenses isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net

While powerful, the classical Pfitzinger reaction typically requires a two-step process with strong bases and acids and yields the carboxylic acid, not the ester. thieme-connect.com A significant enhancement has been developed for the direct synthesis of quinoline-4-carboxylic esters. This improved method utilizes trimethylchlorosilane (TMSCl) to mediate the reaction between isatins and N,N-dimethylenaminones in an alcohol solvent. This one-pot process allows for both esterification and cyclization under mild conditions, broadening the substrate scope and providing direct access to esters. thieme-connect.com A gram-scale reaction of isatin with an N,N-dimethylenaminone in the presence of TMSCl has been shown to produce the corresponding quinoline-4-carboxylic ester in good yield. thieme-connect.com

Doebner Reaction and Hydrogen-Transfer Methodologies

As an alternative to the Pfitzinger reaction, the Doebner reaction synthesizes quinoline-4-carboxylic acids from a three-component mixture of an aniline (B41778), an aldehyde, and pyruvic acid. nih.govwikipedia.org The conventional Doebner reaction, however, often produces low yields when anilines bearing electron-withdrawing groups are used. nih.govacs.org

To overcome this limitation, a "Doebner hydrogen-transfer reaction" has been developed. nih.govacs.org This modified approach significantly improves the synthesis of electron-deficient quinolines. The proposed mechanism involves the formation of a dihydroquinoline intermediate via the reaction of an imine (formed from the aniline and aldehyde) with pyruvic acid. nih.gov In a key step, this dihydroquinoline intermediate is oxidized to the final quinoline product by transferring hydrogen to another molecule of the imine, which is reduced in the process. nih.gov This hydrogen-transfer mechanism circumvents the difficulties associated with the oxidation of electron-poor dihydroquinolines. nih.govacs.org Optimization studies have found that Lewis acids like BF₃·THF are effective catalysts for this transformation. acs.orgthieme-connect.com

| Aniline Type | Reaction | Key Feature |

| Electron-donating | Conventional Doebner | Generally provides good yields. |

| Electron-withdrawing | Conventional Doebner | Known to give low product yields. acs.org |

| Electron-withdrawing | Doebner Hydrogen-Transfer | Improved yields by utilizing an internal redox process. nih.govacs.org |

| Both types | Doebner Hydrogen-Transfer | Shows high substrate generality and can be scaled up. nih.gov |

Skraup and Doebner–Von Miller Synthesis Modifications

The Skraup synthesis is one of the oldest methods for producing the parent quinoline ring, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.goviipseries.org The Doebner–Von Miller reaction is a related process that is considered a variation of the Skraup synthesis. wikipedia.org It uses α,β-unsaturated aldehydes or ketones instead of glycerol to react with an aniline, typically under acidic conditions, to yield 2- and/or 4-substituted quinolines. nih.govwikipedia.org

The mechanism for these reactions has been a subject of debate, with modern studies suggesting a complex fragmentation-recombination pathway rather than a simple linear sequence. wikipedia.org While these methods are fundamental in quinoline chemistry, they generally employ harsh reaction conditions and are not the most direct routes for preparing highly substituted quinoline carboxylates like the target compound. nih.gov Significant modifications to the starting materials would be necessary to incorporate the required iodo and methyl carboxylate functionalities.

Modern Catalytic Approaches for Directed Synthesis

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high levels of selectivity and efficiency under milder conditions than classical methods. These approaches offer novel disconnection strategies for constructing complex heterocyclic frameworks.

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysts, particularly those based on palladium, copper, gold, rhodium, and iridium, have been widely used in cyclization reactions to form heterocyclic rings. rsc.orgresearchgate.net For the synthesis of the quinoline core, a notable modern approach involves the reaction of indoles with halodiazoacetates catalyzed by a rhodium(II) complex, such as Rh₂(esp)₂. beilstein-journals.org

This reaction provides a novel pathway to quinoline-3-carboxylates. The proposed mechanism involves an initial cyclopropanation across the 2- and 3-positions of the indole (B1671886) ring by the rhodium carbene generated from the diazoacetate. This is followed by a ring-expansion of the strained cyclopropane (B1198618) intermediate and subsequent elimination of a hydrogen halide to afford the aromatic quinoline-3-carboxylate product. beilstein-journals.org The method is efficient and proceeds under mild conditions. Studies have shown that indoles with substituents at the 4, 5, and 6-positions are good substrates for this transformation, although substitution at the 7-position leads to poor conversion, and a substituent at the 2-position is detrimental to the reaction. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Transformation |

| Indole | Ethyl halodiazoacetate | Rh₂(esp)₂ | Ethyl quinoline-3-carboxylate | Cyclopropanation-ring expansion beilstein-journals.org |

This catalytic strategy represents a significant departure from classical annulation reactions, building the second ring onto a pre-existing indole core rather than constructing both rings from acyclic precursors.

Metal-Free Oxidative Annulation and Cyclization Processes

In response to the environmental and economic concerns associated with transition metals, metal-free synthetic strategies have gained significant traction. nih.govrsc.org These methods often rely on the use of oxidants like iodine or employ electrocatalysis to facilitate the key bond-forming and cyclization steps. nih.govnih.gov

One notable approach is the iodine-mediated tandem cyclization of 2-styrylanilines, which avoids the need for any metal catalyst. nih.govacs.org This strategy involves the functionalization of C(sp³)–H bonds and subsequent C–C and C–N bond formation to construct the quinoline ring. The protocol is praised for its broad substrate scope, good yields, and environmental friendliness. nih.govacs.org Iodine can also mediate decarboxylative cyclization reactions to afford fused N-heterocyclic compounds. nih.gov

Other metal-free methods include base-promoted [4 + 2] cycloaddition reactions of in-situ generated azadienes with alkynes, which provide regioselective access to C-3-functionalized quinolines. researchgate.net Electrocatalytic [4 + 2] annulation has also been developed as a mild and atom-economic approach to synthesize fused quinoline scaffolds, using a catalytic amount of iodide salt and avoiding bulk chemical oxidants. acs.org These processes represent a significant step towards more sustainable chemical manufacturing. nih.govmdpi.com

Multi-Component Reactions (MCRs) for Direct Access

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single pot to form a complex product that incorporates substantial portions of all starting materials. rsc.orgrsc.org MCRs are prized for their operational simplicity, high atom economy, and efficiency in generating molecular diversity, making them ideal for creating libraries of quinoline derivatives. acs.orgresearchgate.net

Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for quinoline synthesis. rsc.orgrsc.org For example, a three-component reaction of an aldehyde, an amine, and an alkyne, often mediated by a Lewis acid catalyst, can produce highly substituted quinolines. scielo.br Another approach involves a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones to construct polysubstituted quinolines. rsc.org These methods allow for the rapid assembly of complex quinoline scaffolds from simple and readily available starting materials, streamlining the synthetic process significantly. rsc.orgacs.org

Stereoselective and Regioselective Synthesis Strategies

Controlling selectivity is a paramount challenge in the synthesis of complex organic molecules. In quinoline synthesis, regioselectivity—the control of substituent placement on the heterocyclic ring—is often a critical consideration.

Many modern synthetic methods offer high levels of regioselectivity. For instance, transition-metal-catalyzed C–H functionalization can be directed to specific positions (e.g., C2, C4, C8) by using appropriate directing groups or by exploiting the inherent electronic properties of the quinoline N-oxide. mdpi.com Palladium-catalyzed cross-coupling reactions also demonstrate excellent regioselectivity; in dihalogenated quinolines, the reaction often occurs preferentially at the most reactive halide position, such as an iodide over a bromide or a C-2 halide over a C-4 halide. nih.govlibretexts.org

Metal-free approaches have also been developed with high regiocontrol. A base-promoted, protection-free [4 + 2] cycloaddition of azadienes (generated in situ from 2-aminobenzyl alcohol) with terminal alkynes provides C-3-functionalized quinolines with excellent chemo- and regioselectivity. acs.org Similarly, one-pot multicomponent reactions can be designed to yield specific regioisomers by carefully selecting the starting materials and reaction conditions. tandfonline.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for quinoline derivatives. benthamdirect.com This paradigm shift focuses on minimizing environmental impact by reducing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. nih.govresearchgate.net

Key green strategies in quinoline synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ethanol. researchgate.netacs.org

Alternative Energy Sources: Employing microwave or ultrasound irradiation to accelerate reactions, often leading to shorter reaction times and higher yields. nih.govbenthamdirect.com

Catalysis: Developing highly efficient and recyclable catalysts, such as nanocatalysts, to minimize waste. acs.org The move from stoichiometric reagents to catalytic systems is a fundamental green principle.

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. C–H activation pathways mdpi.com and multi-component reactions rsc.org are prime examples of atom-economical processes.

Metal-Free Reactions: Avoiding the use of toxic and expensive heavy metals, which simplifies purification and reduces environmental contamination. nih.govresearchgate.net

These sustainable approaches are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic routes for producing valuable quinoline compounds. benthamdirect.comacs.org

Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of Methyl 3-iodoquinoline-7-carboxylate necessitates a thorough evaluation of the synthetic methodology to ensure safety, efficiency, cost-effectiveness, and reproducibility. Process optimization is critical for identifying and controlling parameters that influence reaction yield, purity, and environmental impact. This section details the key considerations for the scale-up and optimization of the synthesis of this target compound and its analogues.

Challenges in Scaling Up Quinoline Synthesis

The large-scale synthesis of quinoline derivatives often presents several challenges that are not apparent at the bench scale. For the synthesis of this compound, which could plausibly be synthesized via a Gould-Jacobs type reaction followed by iodination, specific challenges include:

Thermal Management: Classic quinoline syntheses, such as the Gould-Jacobs reaction, frequently require high temperatures for the intramolecular cyclization step. On a large scale, achieving uniform heating and managing the exothermic nature of certain steps can be difficult. Poor heat transfer can lead to the formation of byproducts, degradation of the product, and potential safety hazards.

Reagent Handling and Stoichiometry: The addition of reagents on a large scale must be carefully controlled to maintain optimal concentrations and prevent localized overheating or side reactions. For the iodination step, handling corrosive and hazardous reagents like iodine monochloride or N-Iodosuccinimide requires specialized equipment and safety protocols.

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial, especially for heterogeneous reactions or reactions involving solids. Inadequate mixing can result in non-uniform reaction rates and lower yields.

Product Isolation and Purification: Isolating the desired product from large volumes of reaction mixtures and purifying it to meet stringent quality specifications can be a significant bottleneck. The removal of unreacted starting materials, catalysts, and isomeric byproducts often requires multiple crystallization or chromatographic steps, which can be costly and time-consuming on an industrial scale.

Waste Management: Large-scale synthesis generates significant amounts of waste, including solvents and byproducts from the reaction. Developing an environmentally benign process with efficient waste management is a critical consideration.

Process Optimization Strategies

To address the challenges of scale-up, a systematic approach to process optimization is required. Modern methodologies such as Design of Experiments (DoE) and the use of Process Analytical Technology (PAT) are invaluable tools in this endeavor.

Design of Experiments (DoE)

Design of Experiments (DoE) is a statistical methodology used to systematically determine the relationship between various factors affecting a process and the output of that process. mt.comnih.gov Instead of the traditional "one-variable-at-a-time" (OVAT) approach, DoE allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the process in fewer experiments. rsc.org

For the synthesis of this compound, a DoE study could be implemented to optimize the iodination step. Critical process parameters (CPPs) such as temperature, reaction time, solvent, and the stoichiometry of the iodinating agent could be varied to study their effect on critical quality attributes (CQAs) like yield and purity.

Table 1: Conceptual Design of Experiments (DoE) for the Iodination of Methyl quinoline-7-carboxylate

| Experiment | Temperature (°C) | Iodinating Agent (Equivalents) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 25 | 1.1 | 4 | Data | Data |

| 2 | 50 | 1.1 | 4 | Data | Data |

| 3 | 25 | 1.5 | 4 | Data | Data |

| 4 | 50 | 1.5 | 4 | Data | Data |

| 5 | 25 | 1.1 | 8 | Data | Data |

| 6 | 50 | 1.1 | 8 | Data | Data |

| 7 | 25 | 1.5 | 8 | Data | Data |

| 8 | 50 | 1.5 | 8 | Data | Data |

| 9 (Center Point) | 37.5 | 1.3 | 6 | Data | Data |

This table represents a hypothetical full factorial design to screen for optimal conditions. The "Data" fields would be populated with experimental results, which are then used to build a statistical model of the reaction.

Solvent and Catalyst Selection

The choice of solvent is a critical parameter in process optimization. An ideal solvent for industrial scale-up should be effective, safe, environmentally friendly, and economical. researchgate.net Solvent screening studies are often performed to identify a solvent that provides the best balance of reaction performance and processability. For instance, replacing hazardous solvents with greener alternatives is a key goal of modern process chemistry. nih.gov

Catalyst selection and optimization are also paramount. For quinoline synthesis, this may involve screening different Lewis or Brønsted acids. The optimization would focus on minimizing catalyst loading while maximizing yield and selectivity, which reduces costs and simplifies purification.

Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.com The goal of PAT is to ensure final product quality by understanding and controlling the process. stepscience.com

For the synthesis of this compound, PAT tools can be implemented for real-time monitoring. For example:

In-situ Spectroscopy (FTIR, Raman): These techniques can monitor the concentration of reactants, intermediates, and products in real-time, allowing for precise determination of the reaction endpoint and ensuring batch-to-batch consistency. pharmanow.live

Online Chromatography (HPLC): An automated online HPLC system can track the formation of the desired product and any impurities, providing immediate feedback for process control.

Table 2: Comparison of Iodinating Agents for Quinoline Derivatives

| Iodinating Agent | Typical Conditions | Advantages | Scale-Up Challenges |

|---|---|---|---|

| I2 / Oxidizing Agent (e.g., H2O2, K2S2O8) | Acidic medium, elevated temperature | Cost-effective, readily available | Requires strong oxidizers, potential for over-iodination, waste treatment |

| Iodine Monochloride (ICl) | Neutral or acidic medium, room temperature | Highly reactive, good yields | Corrosive, moisture-sensitive, requires precise stoichiometric control |

| N-Iodosuccinimide (NIS) | Acidic catalyst (e.g., TFA), various solvents | Milder conditions, high selectivity, easy to handle solid | Higher cost, succinimide (B58015) byproduct needs to be removed |

Continuous Flow Chemistry

A significant advancement in process optimization and scale-up is the adoption of continuous flow chemistry. Flow reactors offer substantial advantages over traditional batch reactors, particularly for reactions that are highly exothermic or involve hazardous reagents. Key benefits include:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling better temperature control and preventing the formation of hot spots.

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risk of runaway reactions.

Improved Reproducibility and Scalability: Flow processes are often easier to scale up by either running the reactor for a longer time ("scaling out") or by using a larger reactor. This provides more consistent product quality.

The synthesis of quinoline derivatives has been successfully demonstrated in continuous flow systems, often leading to higher yields and shorter reaction times compared to batch processes. This approach would be highly suitable for both the high-temperature cyclization and the potentially hazardous iodination steps in the synthesis of this compound.

Chemical Reactivity and Advanced Functionalization of Methyl 3 Iodoquinoline 7 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The quinoline ring system is generally susceptible to electrophilic substitution, although the conditions required can be harsh. The electron-withdrawing nature of the nitrogen atom deactivates the ring, particularly the pyridine (B92270) part, towards electrophilic attack. Conversely, the benzene (B151609) ring is more reactive. For methyl 3-iodoquinoline-7-carboxylate, the directing effects of the existing substituents would influence the position of any further substitution.

Nucleophilic aromatic substitution (SNA_r) on the quinoline core is also a significant pathway for functionalization. Halogenated quinolines, such as those bearing iodine, can undergo nucleophilic displacement of the halide. The reactivity of the C-I bond at the 3-position makes it a prime site for such reactions.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In principle, the ester group at the 7-position of this compound could act as a DMG, directing metalation to the C-8 position. However, the practicality of this approach would depend on the specific reaction conditions and the potential for competing reactions, such as attack at the ester carbonyl or interaction with the iodine atom.

Cross-Coupling Chemistry at the Iodine Position

The carbon-iodine bond at the 3-position of this compound is a key handle for a variety of palladium-catalyzed cross-coupling reactions. nih.govwikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The high reactivity of the C-I bond allows for selective functionalization at this position. nih.gov

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. For this compound, this reaction allows for the introduction of various aryl and vinyl substituents at the 3-position.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Iodoquinolines

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Good |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving iodoarenes.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.org Applying this reaction to this compound provides a direct route to 3-alkynylquinoline derivatives, which are valuable precursors for more complex molecules.

Table 2: Sonogashira Coupling of Iodoquinolines with Terminal Alkynes

| Entry | Alkyne | Palladium Catalyst | Copper(I) Source | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | DMF | Good |

This table represents typical conditions for Sonogashira coupling reactions.

Heck Reaction for Alkenyl Derivatization

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide and an alkene. organic-chemistry.orgmdpi.com This reaction is an effective method for the vinylation of aryl halides. mdpi.com In the case of this compound, the Heck reaction can be employed to introduce a variety of alkenyl groups at the C-3 position, leading to the synthesis of styryl-type quinolines and other functionalized alkenes.

Table 3: Heck Reaction of Iodoquinolines with Alkenes

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | High |

| 2 | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Good |

This table illustrates general conditions for the Heck reaction.

Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from organic halides, carbon monoxide, and amines. nih.gov This reaction can be applied to this compound to introduce a carboxamide functionality at the 3-position. The reaction conditions can often be tuned to favor either the direct formation of an amide or a double carbonylation to yield an α-ketoamide. nih.gov

Table 4: Aminocarbonylation of 6-Iodoquinoline (B82116)

| Amine Nucleophile | Catalyst System | CO Pressure | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various amines | Pd(OAc)₂/2 PPh₃ | 40 bar | 2-Ketocarboxamides | up to 63% | nih.gov |

This data is based on the aminocarbonylation of 6-iodoquinoline and is presented to illustrate the potential reactivity of iodoquinoline substrates in this type of reaction. nih.gov

Transformations of the Carboxylate Ester Functionality

Hydrolysis to Carboxylic Acids

The conversion of the methyl ester to the corresponding carboxylic acid, 3-iodoquinoline-7-carboxylic acid, is a fundamental transformation. This hydrolysis is typically achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a widely used method where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the methoxide (B1231860) ion and yielding the carboxylate salt. youtube.com A subsequent acidification step with a strong acid, like hydrochloric acid, is required to protonate the carboxylate salt and furnish the final carboxylic acid product. mnstate.edulibretexts.org

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it under reflux with a strong acid, such as dilute hydrochloric or sulfuric acid, in the presence of water. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol (B129727) is eliminated, yielding the carboxylic acid. youtube.com This reaction is reversible, and the use of excess water helps to drive the equilibrium towards the formation of the carboxylic acid. mnstate.edu

| Method | Reagents | General Conditions | Product |

| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O/Solvent2. H₃O⁺ (acid workup) | Heating | 3-Iodoquinoline-7-carboxylic acid |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., dilute HCl or H₂SO₄), H₂O | Heating under reflux | 3-Iodoquinoline-7-carboxylic acid |

Amidation and Hydrazide Formation

The conversion of the ester to amides and hydrazides introduces key structural motifs found in many biologically active compounds.

Amidation: Direct amidation of this compound can be achieved by heating the ester with an appropriate primary or secondary amine. However, this reaction can be slow. To enhance reactivity, various catalytic methods have been developed. For instance, iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the direct amidation of esters, including heteroaromatic esters, under solvent-free conditions. mdpi.com The reaction likely proceeds through the coordination of the carbonyl oxygen and the quinoline nitrogen to the iron center, which activates the ester towards nucleophilic attack by the amine. mdpi.com Other methods involve the use of silicon-based reagents like methyltrimethoxysilane (B3422404) [CH₃Si(OMe)₃] or activating agents such as trimethyl phosphite (B83602) and iodine, which convert the carboxylic acid (derived from hydrolysis) into a more reactive intermediate in situ. nih.govresearchgate.net

Hydrazide Formation: Hydrazides are valuable synthetic intermediates, often used to prepare hydrazones and other heterocyclic systems. researchgate.net The formation of 3-iodoquinoline-7-carbohydrazide is typically accomplished by reacting this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a protic solvent like ethanol (B145695) and heated under reflux. researchgate.netrjptonline.org This is a nucleophilic acyl substitution where hydrazine acts as the nucleophile. The resulting hydrazide can be further reacted with various aldehydes or ketones to form hydrazone derivatives. researchgate.netmdpi.com

| Transformation | Reagents | Typical Conditions | Product Class |

| Amidation | R¹R²NH, Catalyst (e.g., FeCl₃) | Heating | N-substituted 3-iodoquinoline-7-carboxamide |

| Hydrazide Formation | N₂H₄·H₂O, Ethanol | Reflux | 3-Iodoquinoline-7-carbohydrazide |

Reduction to Alcohols and Further Derivatization

Reduction of the carboxylate ester group provides access to the corresponding primary alcohol, (3-iodoquinolin-7-yl)methanol. This transformation significantly alters the electronic and steric profile of the molecule and introduces a new site for further functionalization.

Strong reducing agents are required to reduce carboxylic esters. youtube.com Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. khanacademy.orgyoutube.com The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting alkoxide. youtube.com Another effective reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). youtube.com Borane is considered a more chemoselective reagent and can sometimes be used to reduce a carboxylic acid or ester in the presence of other reducible functional groups like ketones. youtube.com

The resulting primary alcohol, (3-iodoquinolin-7-yl)methanol, is a versatile intermediate. The hydroxyl group can undergo a wide array of subsequent reactions, including:

Oxidation: Re-oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives to form new esters.

Etherification: Conversion to ethers, for example, through the Williamson ether synthesis.

Halogenation: Replacement of the hydroxyl group with a halogen (e.g., using SOCl₂ or PBr₃) to produce a reactive halomethylquinoline derivative.

| Reaction | Reagents | Solvent | Initial Product |

| Reduction | 1. LiAlH₄2. H₃O⁺ workup | Anhydrous THF or Et₂O | (3-Iodoquinolin-7-yl)methanol |

| Reduction | 1. BH₃·THF2. Workup | THF | (3-Iodoquinolin-7-yl)methanol |

Strategies for Further Iodination or Halogenation of the Quinoline Scaffold

While the starting material is already iodinated at the C-3 position, further halogenation of the quinoline ring can be desirable to synthesize polyhalogenated derivatives. The regioselectivity of these reactions is influenced by the electronic nature of the existing substituents and the reaction conditions.

Direct C-H iodination of quinolines can be achieved using molecular iodine (I₂) in the presence of a suitable oxidizing agent. A metal-free approach utilizes tert-butylhydroperoxide (TBHP) as the oxidant, which facilitates the electrophilic iodination regioselectively at the C-3 position for unsubstituted quinolines. rsc.org However, for a substrate like this compound, where the C-3 position is already blocked, electrophilic substitution would be directed to other positions on the ring. The directing effects of the iodine atom (ortho-, para-directing but deactivating) and the carboxylate group (meta-directing and deactivating) would compete to determine the site of further substitution on the carbocyclic ring.

Alternative strategies could involve converting one of the existing C-H bonds into a more reactive functional group. For example, directed ortho-metalation, followed by quenching with a halogen source (like I₂ or Br₂), could provide a route to selectively halogenate positions adjacent to the directing group, although this can be complex with the quinoline nitrogen present.

Ring Annulation and Spiro Compound Formation

The quinoline scaffold of this compound can serve as a building block for the construction of more complex, fused polycyclic systems (ring annulation) or spiro compounds.

Ring Annulation: Ring annulation reactions involve the formation of a new ring fused to the existing quinoline core. The iodine atom at C-3 and the ester at C-7 are key functional groups that can be exploited for such constructions. For example, the iodine atom is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki), which can be used to introduce side chains onto the C-3 position. If these side chains contain appropriate functional groups, they can undergo subsequent intramolecular cyclization to form a new ring. For instance, coupling with a terminal alkyne bearing a nucleophilic group could lead to a cyclization cascade, forming a new heterocyclic ring fused to the quinoline at the C-2 and C-3 positions.

Spiro Compound Formation: Spiro compounds feature a single atom that is the junction of two rings. Creating a spiro center on the quinoline nucleus is a significant synthetic challenge. One potential strategy involves an intramolecular dearomatization reaction. researchgate.net This could involve generating a reactive intermediate from a side chain attached to the quinoline nitrogen or another position, which then attacks a carbon atom of the quinoline ring, breaking its aromaticity and forming a spirocyclic system. For instance, N-alkylation of the quinoline followed by an intramolecular Friedel-Crafts-type reaction could potentially lead to spirotetrahydroquinolines. researchgate.net Additionally, multicomponent reactions, often catalyzed by ionic liquids or other catalysts, have been employed to synthesize spiro[furan-indoline] derivatives, suggesting that similar strategies could potentially be adapted for the quinoline system to create novel spiro compounds. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR spectra offer fundamental insights into the molecular framework. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For Methyl 3-iodoquinoline-7-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the methyl protons of the ester group. The chemical shifts (δ) are influenced by the electronic effects of the iodine atom and the carboxylate group. Protons H-2 and H-4 would likely appear as singlets at lower field due to the influence of the nitrogen atom and iodine substituent. The protons on the benzo-fused ring (H-5, H-6, and H-8) would exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons. The methyl ester protons would appear as a sharp singlet, typically around 3.9-4.0 ppm.

The ¹³C NMR spectrum provides complementary information. It would display eleven distinct signals corresponding to the ten carbons of the quinoline ring and the one methyl ester carbon. The carbonyl carbon of the ester group is expected to resonate at the lowest field (around 165 ppm). The carbon atom bonded to the iodine (C-3) would show a characteristic upfield shift compared to an unsubstituted carbon due to the heavy atom effect.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.5 - 9.0 | Singlet (s) |

| H-4 | 8.0 - 8.5 | Singlet (s) |

| H-5 | 7.8 - 8.2 | Doublet (d) |

| H-6 | 7.4 - 7.8 | Doublet of Doublets (dd) |

| H-8 | 8.2 - 8.6 | Doublet (d) |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) / ppm |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 95 - 105 |

| C-4 | 145 - 150 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 126 - 130 |

| C-7 | 130 - 135 |

| C-8 | 129 - 133 |

| C-8a | 147 - 152 |

| -C=O | 164 - 168 |

| -OCH₃ | 52 - 55 |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons H-5 and H-6, confirming their connectivity on the benzene (B151609) ring portion of the quinoline system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). It would be used to definitively assign each protonated carbon in the quinoline ring by linking the assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for connecting different parts of the molecule. For instance, correlations would be expected from the methyl protons (-OCH₃) to the ester carbonyl carbon (-C=O) and from H-2 and H-4 to various carbons across the pyridine (B92270) ring, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. A NOESY experiment could show a correlation between the H-8 proton and the H-2 proton, helping to confirm assignments and providing insight into the molecule's preferred conformation in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically found in the range of 1710-1730 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ester group between 1100-1300 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic quinoline ring in the 1450-1650 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations often produce strong Raman signals. The C-I bond, while difficult to observe in IR, may give a characteristic low-frequency signal in the Raman spectrum.

Table 3: Expected Key Vibrational Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Ester C=O Stretch | 1710 - 1730 | IR (Strong) |

| Aromatic C=C/C=N Stretch | 1450 - 1650 | IR, Raman |

| Ester C-O Stretch | 1100 - 1300 | IR |

| C-I Stretch | 500 - 600 | Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula. For this compound (C₁₁H₈INO₂), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The resulting mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can further confirm the structure. Expected fragmentation pathways would include the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) from the molecular ion.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈INO₂ |

| Molar Mass | 313.09 g/mol |

| Calculated Exact Mass [M] | 312.9645 u |

| Expected [M+H]⁺ Ion | 313.9723 u |

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the quinoline ring system and the orientation of the methyl carboxylate and iodo substituents. Furthermore, X-ray diffraction reveals how molecules pack in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking between the aromatic quinoline rings or other weak non-covalent interactions, which govern the material's solid-state properties.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if chiral analogues are considered)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. This compound itself is an achiral molecule as it does not possess any stereocenters and is superimposable on its mirror image. Therefore, it would not exhibit an ECD spectrum. This technique would only become relevant for the stereochemical assignment of chiral analogues or derivatives of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of methyl 3-iodoquinoline-7-carboxylate. These calculations provide a detailed picture of the molecule's orbitals and electron distribution.

Detailed research findings from DFT studies on similar quinoline (B57606) derivatives reveal key electronic parameters. nih.govnih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting higher stability and lower reactivity. uobaghdad.edu.iq

Molecular Electrostatic Potential (MEP) maps are also generated through DFT calculations. These maps are valuable for identifying the electrophilic and nucleophilic sites within the molecule. For this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, regions with positive potential would be prone to nucleophilic attack.

Table 1: Representative Data from DFT Calculations on Quinoline Derivatives

| Parameter | Description | Typical Values for Quinoline Derivatives |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | 4.0 to 5.0 eV |

Note: The values presented are illustrative and based on DFT studies of various quinoline derivatives. Specific values for this compound would require dedicated calculations.

Reaction Mechanism Elucidation via Computational Chemistry

For instance, in substitution reactions, computational models can predict whether a reaction will proceed via an SN1 or SN2 mechanism. These calculations would involve optimizing the geometries of the reactants, products, and any transition states, and then calculating their relative energies. This information is invaluable for designing synthetic routes and optimizing reaction conditions.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The molecule's biological activity and physical properties are often dictated by its preferred conformation.

Computational methods can be used to explore the potential energy landscape of the molecule by systematically rotating its single bonds. This process identifies the various stable conformers (local minima on the energy landscape) and the energy barriers between them. The results of such an analysis would reveal the most likely shapes the molecule will adopt in different environments.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a solvent environment over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts with its surroundings.

MD simulations are particularly useful for understanding solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences the molecule's conformation and dynamics. mdpi.com Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the solvent accessible surface area (SASA) to understand its exposure to the solvent. researchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Insights Gained for this compound |

|---|---|---|

| RMSD | Root-Mean-Square Deviation | Assesses the stability of the molecule's conformation over time. |

| RMSF | Root-Mean-Square Fluctuation | Identifies flexible regions, such as the methyl ester group. |

| SASA | Solvent Accessible Surface Area | Measures the molecule's exposure to the solvent, impacting solubility. |

| Hydrogen Bonds | Intermolecular interactions with solvent | Determines solvation patterns and stability in protic solvents. |

In Silico Predictions of Molecular Interactions for Biological Relevance

In silico methods, such as molecular docking, are instrumental in predicting how this compound might interact with biological macromolecules like proteins or DNA. rsc.org These predictions are a crucial first step in drug discovery and design.

Molecular docking algorithms predict the preferred binding orientation of the molecule to a target protein, as well as the binding affinity. nih.gov This information can help to identify potential biological targets and to understand the structural basis for the molecule's activity. The interactions are typically stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical aspect)

Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like substituted iodoquinolines, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be calculated from the molecular structure and can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP). A mathematical model is then built to relate these descriptors to the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Mechanistic Pathways of Synthesis and Derivatization Reactions

Detailed Analysis of Reaction Intermediates and Transition States

The synthesis of the core quinoline (B57606) structure and its subsequent iodination proceed through distinct intermediates and transition states. In classical quinoline syntheses like the Friedländer annulation, the initial step involves the formation of a Schiff base intermediate from the condensation of an aminoaryl ketone or aldehyde with a carbonyl compound containing an α-methylene group. This is followed by an intramolecular cyclization and dehydration to form the quinoline ring. researchgate.net

For the introduction of the iodine atom at the C3 position, the mechanism can involve different intermediates depending on the iodinating agent. Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) is believed to proceed through a vinylic cation intermediate, which is stabilized by substituents on the alkyne. nih.gov Alternatively, rhodium-catalyzed reactions of indoles with halodiazoacetates are proposed to form a labile indoline (B122111) halocyclopropyl ester intermediate. This intermediate then undergoes ring expansion and elimination to yield the quinoline-3-carboxylate structure. beilstein-journals.org

In direct C-H iodination of the quinoline ring, the reaction may proceed via an electrophilic substitution pathway, involving a high-energy sigma complex (a Wheland intermediate), or through a radical-mediated pathway. nih.govrsc.orgscispace.com The specific pathway is influenced by the reagents and conditions used.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the transition states for related quinoline functionalization reactions. These studies help elucidate the energetics of different pathways, such as the preference for C8 versus C2 activation by palladium catalysts, by analyzing the stability of proposed intermediates like metallacycles. rsc.orgacs.org For instance, a five-membered rhodacycle has been proposed as a key intermediate in rhodium-catalyzed C-H activation at the C8 position. rsc.org

Kinetic Studies and Reaction Order Determination

While specific kinetic studies and reaction order determinations for the synthesis of Methyl 3-iodoquinoline-7-carboxylate are not extensively documented, data from related quinoline reactions provide insight into the potential rate-determining steps. For example, kinetic measurements of the iodination of 8-hydroxyquinoline (B1678124) indicate that the reaction likely proceeds between molecular iodine and the oxinate anion. rsc.org

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. In the functionalization of quinoline N-oxides and pyridines, significant primary KIE values (kH/kD) have been observed, suggesting that the C–H bond cleavage is involved in the rate-determining step of the reaction. nih.govnih.gov For example, a kH/kD value of 4.0 was found for the C3-alkenylation of pyridine (B92270), and a value of 5.0 was observed for the Rh-catalyzed C8-alkylation of quinoline N-oxides, both indicating that C-H activation is the rate-limiting step. nih.gov Such studies could be applied to determine the rate-limiting step in the C3-iodination leading to this compound.

Isotope Labeling Experiments for Bond-Forming and Breaking Events

Isotope labeling experiments, particularly using deuterium (B1214612), are instrumental in probing the mechanisms of bond-forming and breaking events in quinoline synthesis and functionalization. nih.gov Deuteration studies have been used to investigate the reversibility of C-H bond cleavage during metal-catalyzed functionalization reactions. nih.gov For instance, in the Rh-catalyzed alkenylation of quinoline N-oxides, deuterium labeling revealed that C-H bond cleavage is reversible at both the C2 and C8 positions. nih.gov

In the context of the Doebner hydrogen-transfer reaction for synthesizing quinoline-4-carboxylic acids, deuterated benzaldehyde (B42025) was used to confirm that the imine intermediate is involved in the oxidation of the dihydroquinoline intermediate to the final quinoline product. nih.gov Similarly, hydrogen isotope exchange (HIE) is a well-established strategy for introducing deuterium labels into molecules, often using heavy water (D₂O) as the deuterium source, which can help in mechanistic investigations. chemrxiv.orgx-chemrx.com Such experiments could be designed to clarify the mechanism of C3-iodination by tracking the fate of isotopes during the reaction.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in controlling the regioselectivity and efficiency of the synthesis and derivatization of the quinoline scaffold.

For Iodination: The regioselectivity of iodination is highly dependent on the reagents used.

C3-Iodination: Direct iodination at the C3 position is often achieved under metal-free conditions using molecular iodine (I₂), sometimes with an oxidant like potassium persulfate (K₂S₂O₈). scispace.com This method is believed to proceed through a radical-based mechanism. nih.govrsc.orgacs.org

C5/C8-Iodination: In contrast, electrophilic iodination in strongly acidic conditions (e.g., 98% sulfuric acid) with iodine and silver sulfate (B86663) generates the positively charged iodinium ion (I+), which attacks the protonated quinolinium cation, leading to substitution at the C5 and C8 positions of the benzene (B151609) ring. pjsir.org

Cyclization/Iodination: Electrophilic cyclization of N-(2-alkynyl)anilines with iodine monochloride (ICl) or molecular iodine (I₂) provides a route to 3-iodoquinolines. nih.gov

For Synthesis and Derivatization: A wide array of transition-metal catalysts are employed for the C-H functionalization of quinolines, allowing for the introduction of various substituents at specific positions. The outcome is often directed by the choice of metal, ligands, and directing groups. rsc.orgnih.govresearchgate.net

| Catalyst/Reagent System | Position Functionalized | Reaction Type |

| Molecular Iodine (I₂) / K₂S₂O₈ | C3 | Direct C-H Iodination scispace.com |

| Iodine / Silver Sulfate / H₂SO₄ | C5 and C8 | Electrophilic Iodination pjsir.org |

| Iodine Monochloride (ICl) | C3 | Electrophilic Cyclization nih.gov |

| Palladium (Pd) Catalysts | C2, C3, C8 | Arylation, Alkenylation nih.govmdpi.com |

| Rhodium (Rh) Catalysts | C2, C4, C8 | Arylation, Alkylation, Alkenylation rsc.orgnih.govacs.org |

| Copper (Cu) Catalysts | C2 | Amination, Arylation nih.gov |

| Iron (Fe) Catalysts | C2 | Alkenylation rsc.org |

| Ruthenium (Ru) Catalysts | C8 | Arylation nih.gov |

For example, palladium acetate (B1210297) [Pd(OAc)₂] tends to favor C2 activation, whereas palladium chloride [PdCl₂] can promote C8 activation under different conditions. rsc.org Similarly, rhodium catalysts are versatile, enabling functionalization at C2, C4, and C8 depending on the substrate and reaction conditions. nih.govacs.org

Solvent Effects and Green Solvents in Reaction Mechanisms

The reaction solvent can significantly influence the mechanistic pathway, efficiency, and selectivity of quinoline synthesis. Studies have shown that aprotic polar solvents like DMF can be beneficial for certain cyclization reactions, whereas protic solvents such as ethanol (B145695) can be detrimental, possibly due to inhibitory complexation with catalysts. rsc.org

In recent years, there has been a substantial shift towards sustainable and green chemistry, impacting the choice of solvents for quinoline synthesis. researchgate.netbenthamdirect.com Green solvents are employed to minimize environmental impact without compromising reaction efficiency. tandfonline.com Solvent-free conditions have also been developed, offering advantages in terms of reduced waste and simplified workup procedures. jocpr.comresearchgate.net

| Green Approach | Solvent/Condition | Example of Synthesis |

| Aqueous Synthesis | Water | p-Toluene sulfonic acid (p-TSA) catalyzed synthesis of quinoline derivatives. tandfonline.com |

| Alcohol-Based Synthesis | Ethanol | Silica iodide catalyzed one-pot synthesis of tetrahydroquinolines. tandfonline.com |

| Ionic Liquids | Ionic Liquids | Used as recyclable catalysts and solvents in various quinoline syntheses. nih.gov |

| Solvent-Free | No Solvent (heating) | P₂O₅/SiO₂ mediated Friedländer hetero-annulation for polysubstituted quinolines. researchgate.net |

The use of water or ethanol as a solvent aligns with green chemistry principles and has been successfully applied in various catalytic systems for synthesizing a wide range of quinoline derivatives. nih.govtandfonline.com

Advanced Applications in Non Biological and Material Sciences

Ligand Design in Organometallic Catalysis

The design of effective ligands is central to the development of organometallic catalysts, as the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. rsc.org Quinoline-based structures are frequently employed in ligand design due to the coordinating ability of the nitrogen heteroatom. Methyl 3-iodoquinoline-7-carboxylate possesses multiple features that make it an attractive scaffold for creating novel ligands.

The quinoline (B57606) nitrogen atom can act as a Lewis base to coordinate with a transition metal center. Furthermore, the oxygen atoms of the methyl carboxylate group at the 7-position can also participate in metal coordination, potentially allowing for bidentate chelation. This chelation can enhance the stability of the resulting organometallic complex. Research on related systems, such as quinoline-appended stibine (B1205547) ligands, has demonstrated the successful use of the quinoline moiety to form stable complexes with metals like platinum. acs.org

The most significant feature for ligand design is the iodine atom at the 3-position. This site is primed for functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions. This allows for the straightforward introduction of a wide array of other functional groups (e.g., phosphines, amines, or other aromatic systems) to create more complex, multidentate ligands with tailored electronic and steric properties. For example, a phosphine (B1218219) group could be introduced at the 3-position to create a P,N-bidentate ligand, a class of ligands known for its effectiveness in various catalytic transformations, including hydrogenation and carbonylation reactions. libretexts.org

Table 1: Potential Cross-Coupling Reactions for Ligand Functionalization

| Reaction Name | Reagent | Introduced Group | Potential Ligand Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Aryl group | Pincer, N,N'-type |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Linker for multimetallic systems |

| Buchwald-Hartwig | Amine | Amino group | N,N-bidentate |

These synthetic pathways highlight the modularity of this compound as a platform for generating diverse ligand libraries for screening in various catalytic applications. numberanalytics.com

Integration into Functional Materials (e.g., Organic Light-Emitting Diodes, Fluorescent Probes)

Quinoline and its derivatives are well-established components in the field of functional organic materials due to their inherent fluorescence, high thermal stability, and electron-transporting capabilities. nih.govresearchgate.net The scaffold of this compound is particularly suited for integration into materials like Organic Light-Emitting Diodes (OLEDs) and fluorescent probes.

In the context of OLEDs, derivatives of 8-hydroxyquinoline (B1678124), such as tris(8-hydroxyquinolinato)aluminium (Alq3), are canonical examples of highly stable and efficient electron-transporting and emissive materials. researchgate.net While not an 8-hydroxyquinoline, this compound shares the core quinoline fluorophore. Its photophysical properties can be systematically tuned. The iodo-group at the C-3 position can be substituted with various aryl, heteroaryl, or vinyl groups through cross-coupling chemistry. This functionalization alters the extent of π-conjugation in the molecule, directly impacting the HOMO-LUMO energy gap and, consequently, the emission color and quantum efficiency of the material. mdpi.comnih.gov For instance, coupling with electron-donating or electron-withdrawing aryl groups can shift the emission from the blue to the green or red regions of the spectrum.

As a fluorescent probe, the quinoline core provides a strong emission signal. The molecule's fluorescence can be sensitive to its local environment (solvatochromism) or to the presence of specific analytes. nih.gov The methyl carboxylate group enhances solubility and provides a potential site for further modification, for example, by hydrolysis to the carboxylic acid followed by amide coupling to link the fluorophore to other molecules or surfaces. The tunability afforded by the iodo position allows for the rational design of probes with specific photophysical properties for applications in cellular imaging or chemical sensing. nih.govresearchgate.net

Table 2: Photophysical Properties of Representative Quinoline-Based Emitters

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Application | Reference |

|---|---|---|---|---|---|

| Tris(8-hydroxyquinolinato)aluminium (Alq3) | ~392 | ~520 | ~0.3 | OLED Emitter | researchgate.net |

| Bis(8-hydroxyquinoline) zinc (Znq2) | Not specified | 565-571 (PL) | Not specified | OLED Emitter | mdpi.com |

Note: The data in this table are for established quinoline-based compounds to illustrate the typical photophysical properties of this class of materials.

Analytical Methodologies for Metal Ion Detection and Complexation Studies

The development of chemosensors for the selective detection of metal ions is a significant area of analytical chemistry. mdpi.com Fluorescent sensors are particularly valued for their high sensitivity. The 8-hydroxyquinoline scaffold is a classic chelator used in the design of fluorescent sensors for a variety of metal ions, including Zn²⁺, Al³⁺, and Cu²⁺. researchgate.netnih.gov The sensing mechanism typically relies on the metal ion coordinating to the quinoline nitrogen and the hydroxyl oxygen, which rigidifies the structure and often leads to a significant enhancement in fluorescence intensity, a process known as chelation-enhanced fluorescence (CHEF). nih.gov

This compound offers a platform for developing new metal ion sensors. The quinoline nitrogen and the carbonyl oxygen of the ester group can act as a potential binding site for metal cations. While this binding motif may be less potent than the N,O-chelation in 8-hydroxyquinoline, complexation with a metal ion can still perturb the electronic structure of the quinoline fluorophore, leading to a detectable change in its absorption or emission properties. nih.gov

The true potential of this molecule lies in its capacity for modification. The iodo-group can be used as a synthetic handle to introduce stronger chelating moieties at the 3-position. For example, a Sonogashira coupling could be used to attach a pyridine (B92270) or bipyridine unit, creating a multidentate ligand with high affinity and selectivity for specific metal ions. By designing the linker between the quinoline fluorophore and the new chelating group, the signaling mechanism can be engineered to be highly specific for a target ion.

Table 3: Examples of Quinoline-Based Fluorescent Chemosensors for Metal Ions

| Sensor Base | Target Ion | Sensing Mechanism | Emission Change | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline derivative | Zn²⁺ | ESIPT Inhibition / AIE | "Turn-on" Orange Fluorescence | nih.gov |

| 8-Hydroxyquinoline derivative | Fe³⁺, Cu²⁺ | Chelation | Fluorescence Quenching | researchgate.net |

Note: This table presents examples of sensors based on the related 8-hydroxyquinoline scaffold to demonstrate the principles of metal detection using quinoline fluorophores.

Building Blocks for Polymer Science and Supramolecular Assemblies

The construction of functional polymers and complex supramolecular structures requires molecular building blocks with well-defined shapes and reactive functional groups. This compound is an excellent candidate for such a role.

In polymer science, the creation of conjugated polymers is of great interest for applications in organic electronics. The iodo-group on the quinoline ring is a key functionality for polymerization. Using techniques like Yamamoto, Suzuki, or Stille cross-coupling polymerization, this compound can be homopolymerized or copolymerized with other aromatic monomers. This would lead to the formation of poly(quinoline)s, a class of polymers expected to have good thermal stability and interesting photoluminescent and electronic properties derived from the extended π-conjugated backbone. nih.govnih.gov The ester group along the polymer chain could improve solubility and processing characteristics.

In the realm of supramolecular chemistry, the planar and aromatic nature of the quinoline ring promotes π-π stacking interactions, which can be a driving force for self-assembly into ordered structures like columns or sheets. Furthermore, the carboxylate group (after hydrolysis of the methyl ester) can participate in strong, directional hydrogen bonding to form tapes, rosettes, or other complex assemblies. It can also be used to coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. dntb.gov.ua These materials are highly porous crystalline structures with applications in gas storage, separation, and catalysis. The quinoline unit within the framework could impart luminescence, allowing for the creation of sensory MOFs.

Investigations of Biological Interactions: in Vitro Mechanistic Studies and Structure Activity Relationships Sar

Receptor Binding and Molecular Target Identification (in vitro)

Specific receptor binding and molecular target identification studies for Methyl 3-iodoquinoline-7-carboxylate have not been reported. The broader class of quinoline (B57606) derivatives, however, is known to interact with a variety of molecular targets. Their planar structure allows them to intercalate with DNA, and various substituted quinolines have been investigated for their binding to different enzymes and receptors. For instance, certain quinoline-4-carboxamide derivatives have been identified through phenotypic screens and have shown potent antimalarial activity, suggesting specific interactions with parasitic molecular targets. Without direct experimental data, the precise molecular targets and receptor binding profile of this compound remain speculative.

Enzyme Inhibition Studies (in vitro)

While specific enzyme inhibition data for this compound is not available, the quinoline scaffold is a well-established pharmacophore in the design of enzyme inhibitors.

Numerous quinoline derivatives have been shown to inhibit bacterial DNA gyrase and its eukaryotic homolog, topoisomerase II, enzymes crucial for DNA replication and transcription. This inhibitory activity is a cornerstone of the antibacterial effects of quinolone antibiotics. For example, novel pyrano[3,2-c]quinoline-3-carboxylates have demonstrated inhibitory activity against both topoisomerase II and DNA gyrase. rsc.org The proposed mechanism often involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent cell death. Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory activities, but this requires experimental validation.